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molecular formula C6H4F2N2O B8445522 N-(2,6-difluoropyridin-3-yl)formamide

N-(2,6-difluoropyridin-3-yl)formamide

Cat. No. B8445522
M. Wt: 158.11 g/mol
InChI Key: QEJHMMQHROTPFC-UHFFFAOYSA-N
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Patent
US07935815B2

Procedure details

Acetic anhydride (6 ml) was added to formic acid (6 ml), followed by stirring at room temperature for 20 minutes. Then, a solution of 2,6-difluoro-3-aminopyridine (2.06 g) in tert-butyl methyl ether (7 ml) was added so that the reaction solution was maintained at room temperature. The reaction solution was further stirred at room temperature for four hours. Ethyl acetate and a saturated sodium bicarbonate solution were added to the reaction solution, and the organic layer was separated. The resulting organic layer was washed with brine and then dried over anhydrous sodium sulfate. The drying agent was separated by filtration, and then the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (2.42 g). The property values of the compound are as follows.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.C(O)=O.[F:11][C:12]1[C:17]([NH2:18])=[CH:16][CH:15]=[C:14]([F:19])[N:13]=1.C(=O)(O)[O-].[Na+]>COC(C)(C)C.C(OCC)(=O)C>[F:11][C:12]1[C:17]([NH:18][CH:5]=[O:7])=[CH:16][CH:15]=[C:14]([F:19])[N:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
2.06 g
Type
reactant
Smiles
FC1=NC(=CC=C1N)F
Name
Quantity
7 mL
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at room temperature
STIRRING
Type
STIRRING
Details
The reaction solution was further stirred at room temperature for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The resulting organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=NC(=CC=C1NC=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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